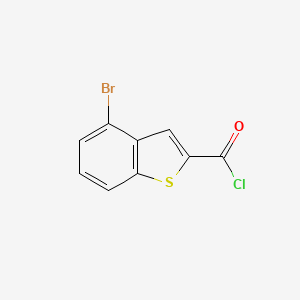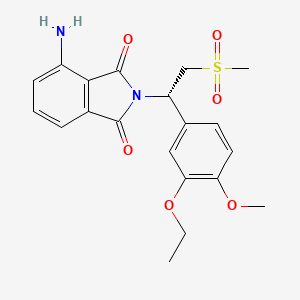
N-Deacetyl apremilast
概要
説明
N-Deacetyl apremilast , also known as CC-10055 , is a derivative of apremilast . Apremilast is an oral medication used for the treatment of certain types of psoriasis and psoriatic arthritis . It acts as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4) , modulating various pro- and anti-inflammatory mediators . N-Deacetyl apremilast is a metabolite of apremilast and plays a role in its pharmacokinetics and disposition .
Molecular Structure Analysis
The molecular formula of N-Deacetyl apremilast is C20H22N2O6S , with a molar mass of approximately 418.46 g/mol . Here’s its chemical structure:
Chemical Reactions Analysis
N-Deacetyl apremilast undergoes various metabolic reactions, including hydrolysis, oxidation, and glucuronidation. The predominant metabolite is O-desmethyl apremilast glucuronide . These reactions impact its pharmacokinetics and contribute to its overall disposition in the body .
Physical And Chemical Properties Analysis
科学的研究の応用
Psoriasis Treatment
“N-Deacetyl apremilast” is a derivative of Apremilast, which is an orally administered drug approved for the treatment of active psoriatic arthritis in adults . It has also been assigned for the treatment of dermatologic psoriasis .
Treatment of Other Autoimmune Diseases
Apart from psoriasis, Apremilast has been found to be potentially effective for treating various other diseases such as rheumatoid arthritis, atopic dermatitis, and Beçhet’s syndrome .
Inhibitor of Phosphodiesterase 4 (PDE4)
Apremilast is a novel, orally available small molecule that specifically inhibits PDE4 . This inhibition modulates multiple pro- and anti-inflammatory mediators .
Asymmetric Synthesis
A new protocol for the asymmetric synthesis of apremilast using tert-butanesulfinamide as a chiral auxiliary has been described . This synthetic route consisted of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and apremilast was accordingly obtained in an overall 56% yield and with 95.5% ee .
Self-Nanoemulsifying Drug Delivery System (SNEDDS)
A self-nanoemulsifying drug delivery system (SNEDDS) of Apremilast has been formulated to enhance Apremilast’s solubility, dissolution, and oral bioavailability . The optimum formulation showed the maximum in vitro drug release (94.9%) over 24 h .
Pharmacokinetics Studies
Pharmacokinetics studies have been conducted on Apremilast. The studies showed that the relative bioavailability of Apremilast in SNEDDS was 703.66% compared to Apremilast suspension (100%) over 24 h .
作用機序
As a PDE4 inhibitor, N-Deacetyl apremilast modulates intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, it reduces the production of pro-inflammatory cytokines such as TNF-alpha , IL-8 , and IL-12 . This mechanism contributes to its efficacy in treating psoriasis and psoriatic arthritis .
特性
IUPAC Name |
4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-4-28-17-10-12(8-9-16(17)27-2)15(11-29(3,25)26)22-19(23)13-6-5-7-14(21)18(13)20(22)24/h5-10,15H,4,11,21H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJUWEUNUCJYER-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Deacetyl apremilast | |
CAS RN |
635705-72-5 | |
| Record name | N-Deacetyl apremilast | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635705725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DEACETYL APREMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU766G6PHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)
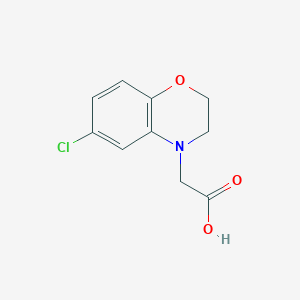
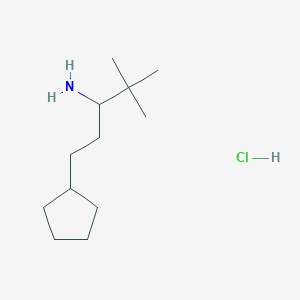
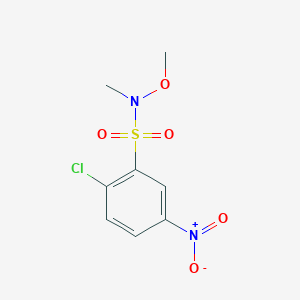
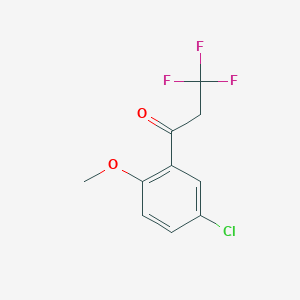

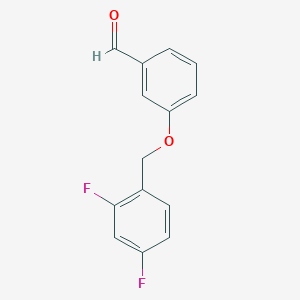
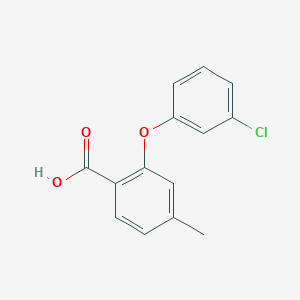

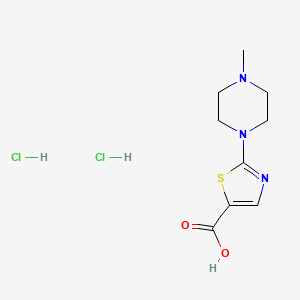

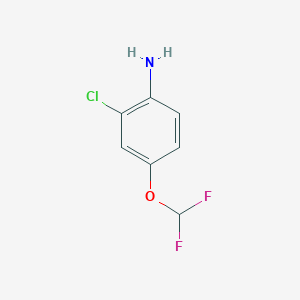
![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)
